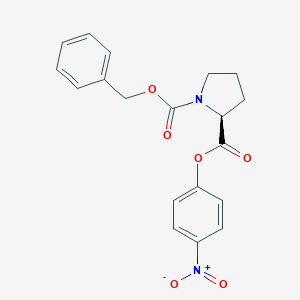

Z-Pro-ONp

Beschreibung

Eigenschaften

IUPAC Name |

1-O-benzyl 2-O-(4-nitrophenyl) (2S)-pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O6/c22-18(27-16-10-8-15(9-11-16)21(24)25)17-7-4-12-20(17)19(23)26-13-14-5-2-1-3-6-14/h1-3,5-6,8-11,17H,4,7,12-13H2/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXUFIJVKXYWCAO-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3304-59-4 | |

| Record name | 2-(4-Nitrophenyl) 1-(phenylmethyl) (2S)-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3304-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-benzyl 2-(4-nitrophenyl) (S)-pyrrolidine-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Role of Z-Pro-ONp in Peptide Chemistry

Abstract

N-Benzyloxycarbonyl-L-proline p-nitrophenyl ester, commonly abbreviated as Z-Pro-ONp, represents a historically significant and functionally distinct reagent in the field of peptide chemistry. As an "active ester" of Z-protected proline, it provides a stable, crystalline, and moderately reactive intermediate for the formation of peptide bonds involving the unique secondary amino acid, proline. This guide delves into the core chemical principles of this compound, examining the synergistic roles of its constituent parts: the Z (benzyloxycarbonyl) N-terminal protecting group, the conformationally rigid proline residue, and the p-nitrophenyl (ONp) activating group. We will explore the mechanistic basis for its utility, focusing on the suppression of racemization and its strategic application in mitigating diketopiperazine (DKP) formation. This document provides field-proven experimental protocols for its synthesis and use in solution-phase coupling, contextualizes its advantages and limitations against modern coupling reagents, and offers a comprehensive framework for its effective application by researchers, chemists, and drug development professionals.

Chapter 1: The Principle of Active Esters in Peptide Synthesis

The formation of a peptide (amide) bond requires the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by an amino group. The "active ester" method, pioneered by Miklos Bodanszky, is a foundational strategy to achieve this transformation with control and precision.[1][2]

The core principle involves converting the carboxylic acid of an N-protected amino acid into an ester with an electron-withdrawing phenol, such as p-nitrophenol. This modification transforms the hydroxyl moiety of the carboxyl group into a good leaving group, thereby activating the acyl carbon for aminolysis.

1.1 The Role of the p-Nitrophenyl (ONp) Group

The p-nitrophenyl group is a quintessential activating group for several key reasons:

-

Electron-Withdrawing Nature : The nitro group (-NO₂) is strongly electron-withdrawing, which, through resonance and inductive effects, significantly increases the electrophilicity of the ester's carbonyl carbon.

-

Good Leaving Group : The p-nitrophenoxide anion is a relatively stable species and a weak base, making it an excellent leaving group during the nucleophilic acyl substitution reaction that forms the peptide bond.

-

Moderate Reactivity : While highly activated, ONp esters are generally less reactive than intermediates formed by potent, modern coupling reagents like HATU or HBTU. This moderate reactivity is a critical advantage, as it is often sufficient for efficient coupling while minimizing side reactions, most notably racemization.[3][4]

-

Physical Properties : N-protected amino acid ONp esters are often stable, crystalline solids. This allows them to be synthesized, purified, and stored, ensuring high purity of the starting material for the coupling reaction—a distinct advantage over the in situ activation required by many other reagents.[1]

Chapter 2: Deconstructing this compound: A Trifunctional Reagent

This compound is more than a simple active ester; it is a carefully designed molecule where each component serves a strategic purpose. Understanding these individual roles is key to appreciating its specific applications.

2.1 The Z (Benzyloxycarbonyl) Protecting Group

Introduced by Bergmann and Zervas in the 1930s, the benzyloxycarbonyl (Cbz or Z) group is one of the classical urethane-type Nα-protecting groups.[5] Its primary functions are:

-

Preventing Self-Coupling : It blocks the nucleophilicity of the proline's own amino group, preventing polymerization.

-

Suppressing Racemization : Urethane-based protecting groups like Z are exceptionally effective at preventing racemization of the activated amino acid. The mechanism of racemization for most amino acids proceeds through the formation of a planar, achiral oxazolone intermediate. The electronic structure of the urethane bond makes the formation of this intermediate energetically unfavorable, thus preserving the stereochemical integrity of the proline residue during activation and coupling.

2.2 The Proline Residue

Proline is unique among the 20 proteinogenic amino acids due to its secondary amine, where the nitrogen is part of a five-membered pyrrolidine ring. This structure imposes significant constraints and challenges:

-

Steric Hindrance : The cyclic structure can make coupling reactions sterically challenging.

-

Conformational Rigidity : Proline's structure restricts the φ (phi) backbone dihedral angle, profoundly influencing peptide secondary structure.

-

Diketopiperazine (DKP) Formation : A major side reaction in peptide synthesis is the intramolecular cyclization of a dipeptidyl-resin or ester to form a stable six-membered diketopiperazine, which results in the cleavage and termination of the growing peptide chain. This reaction is particularly rapid and problematic when proline is the second amino acid in the sequence (the C-terminal residue of the dipeptide), as its structure pre-organizes the peptide backbone for this intramolecular attack.

2.3 The Synergy in this compound

The combination of Z, Proline, and ONp creates a reagent with a specific strategic value. The stable, moderately reactive ONp ester of Z-proline is particularly useful in solution-phase synthesis to create Z-Pro-Xaa dipeptides. Because the Z-group is stable to the mild basic conditions often used in coupling and is typically removed later via catalytic hydrogenation, it effectively prevents the newly formed dipeptide from undergoing DKP formation, which would otherwise be a major risk upon deprotection of a more labile group like Fmoc or Boc.

Chapter 3: Methodologies and Experimental Protocols

As a senior scientist, the value of a reagent is defined by its practical and reproducible application in the laboratory. The following protocols are grounded in established chemical principles.

3.1 Synthesis of this compound

This protocol details the preparation of the active ester from commercially available Z-L-proline.

| Reagent | Role | Typical Molar Equivalence |

| Z-L-Proline | Starting Material | 1.0 eq |

| p-Nitrophenol | Activating Group Source | 1.0 - 1.1 eq |

| Dicyclohexylcarbodiimide (DCC) | Dehydrating/Coupling Agent | 1.1 eq |

| Ethyl Acetate (EtOAc) | Solvent | - |

Step-by-Step Protocol:

-

Dissolution : Dissolve Z-L-proline (1.0 eq) and p-nitrophenol (1.05 eq) in a suitable solvent such as ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling : Cool the solution to 0 °C in an ice-water bath. This minimizes side reactions and potential racemization.

-

DCC Addition : In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of cold ethyl acetate. Add this solution dropwise to the stirring Z-proline solution over 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately.

-

Reaction : Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours or overnight.

-

Work-up :

-

Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of ethyl acetate.

-

Combine the filtrates and wash sequentially with 5% aqueous NaHCO₃ solution (to remove unreacted p-nitrophenol and Z-proline) and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

-

Purification : The resulting crude solid is typically recrystallized from a solvent system like ethanol-petroleum ether to yield pure, crystalline this compound.[6]

Diagram: Synthesis Workflow of this compound

A schematic workflow for the synthesis of this compound.

3.2 Solution-Phase Peptide Coupling using this compound

This protocol describes the coupling of this compound with a C-terminally protected amino acid ester (e.g., H-Gly-OMe·HCl).

| Reagent | Role | Typical Molar Equivalence |

| This compound | Activated Amino Acid | 1.0 eq |

| H-Xaa-OR·HCl | Amine Component (Nucleophile) | 1.0 - 1.1 eq |

| Triethylamine (TEA) or DIPEA | Base (to neutralize salt) | 1.0 eq |

| DMF or Dichloromethane (DCM) | Solvent | - |

Step-by-Step Protocol:

-

Prepare Amine Component : Dissolve the amino acid ester hydrochloride salt (1.0 eq) in anhydrous DMF or DCM. Cool to 0 °C and add the base (1.0 eq) dropwise to generate the free amine in situ. Stir for 15-20 minutes.

-

Coupling : Add solid this compound (1.0 eq) to the free amine solution. The reaction mixture will often develop a yellow color due to the release of the p-nitrophenolate anion.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the this compound starting material. The disappearance of the yellow color can also be an indicator of reaction completion, though this is less precise.

-

Work-up :

-

Dilute the reaction mixture with a larger volume of a solvent like ethyl acetate.

-

Wash the organic solution sequentially with 1 M HCl (to remove unreacted amine and base), saturated NaHCO₃ solution (to remove the p-nitrophenol byproduct), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

-

-

Purification : The crude protected dipeptide can be purified by silica gel column chromatography or recrystallization to yield the pure product, Z-Pro-Xaa-OR.

Diagram: Peptide Coupling Mechanism

Mechanism of peptide bond formation using this compound.

Chapter 4: Strategic Role and Field Insights

The decision to use a specific reagent is always a balance of reactivity, control, cost, and the specific synthetic challenge. While modern reagents offer speed, this compound offers strategic advantages in certain contexts.

4.1 Advantages of this compound

-

Racemization Suppression : As a urethane-protected, moderately active ester, this compound provides excellent suppression of racemization, which is paramount for producing enantiomerically pure peptides.

-

Control over DKP Formation : By using the robust Z-group, a dipeptide of the structure Z-Pro-Xaa can be synthesized and elongated further without the immediate risk of DKP formation that would occur upon deprotection of a more labile N-terminal group.

-

Stability and Purity : As a pre-formed, crystalline solid, this compound can be prepared in high purity. This removes the uncertainty of in situ activation, where side reactions can generate impurities that complicate the subsequent coupling and purification steps.

-

Simplicity : The coupling reaction does not require additional activating agents like HOBt, simplifying the reaction mixture and subsequent work-up.

4.2 Limitations and Modern Context

-

Reaction Speed : Couplings with ONp esters are significantly slower than those mediated by modern uronium/phosphonium reagents (e.g., HBTU, HATU, COMU) or carbodiimides with additives (DCC/Oxyma). This makes this compound generally unsuitable for automated solid-phase peptide synthesis (SPPS), where rapid, highly efficient cycles are required.[1]

-

Solution-Phase Focus : Its primary utility is in solution-phase synthesis, which is often more labor-intensive and less easily automated than SPPS.

-

Byproduct Removal : The p-nitrophenol byproduct must be thoroughly removed during work-up, as it can interfere with subsequent steps.

In the modern landscape, a chemist might choose this compound for a deliberate, controlled solution-phase fragment synthesis, especially when synthesizing a specific Pro-Xaa dipeptide that is known to be problematic for DKP formation and where the stability and purity of a pre-activated building block are desired.

Conclusion

This compound is a masterful example of rational chemical design in peptide synthesis. It elegantly combines a robust protecting group (Z), a challenging amino acid (Pro), and a mild activating group (ONp) to create a reagent that offers control and stereochemical fidelity. While largely superseded in high-throughput SPPS by faster reagents, its role in specialized solution-phase applications remains significant. For the discerning peptide chemist, understanding the causality behind its design—the stability of the Z-group to prevent DKP formation and the moderate reactivity of the ONp ester to suppress racemization—allows for its intelligent application to overcome specific synthetic hurdles. It serves as both a foundational tool for learning the principles of peptide chemistry and a valuable reagent for strategic, controlled synthesis.

References

-

PrepChem. Synthesis of N-benzyloxycarbonyl-L-proline p-nitrophenyl ester. [Link]

-

Yang, J., Huang, H., & Zhao, J. (2023). Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers, 10(7), 1817-1846. [Link]

-

Royal Society of Chemistry. Active ester-based peptide bond formation and its application in peptide synthesis. [Link]

-

Bodanszky, M., & Bednarek, M. A. (1989). Active esters in solid-phase peptide synthesis. Journal of Protein Chemistry, 8(4), 461-469. [Link]

-

ChemRxiv. (2022). Peptide Synthesis Using Unprotected Amino Acids. [Link]

-

Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. [Link]

Sources

- 1. Active esters in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. api.pageplace.de [api.pageplace.de]

- 3. Active ester-based peptide bond formation and its application in peptide synthesis [ouci.dntb.gov.ua]

- 4. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. guidechem.com [guidechem.com]

- 6. prepchem.com [prepchem.com]

An In-Depth Technical Guide to Z-Pro-ONp: From Discovery to Synthesis and Application

For researchers, medicinal chemists, and professionals in drug development, the precise construction of peptide bonds is a cornerstone of innovation. The strategic use of protecting groups and activating agents is paramount to achieving high-yield, stereochemically pure peptides. Among the arsenal of reagents developed for this purpose, N-benzyloxycarbonyl-L-proline p-nitrophenyl ester (Z-Pro-ONp) holds a significant place in the history and practice of peptide synthesis. This guide provides an in-depth exploration of its discovery, a detailed, field-proven synthesis protocol, and a mechanistic understanding of its application, grounded in authoritative references.

The Genesis of an Activated Ester: Discovery and Background

The development of this compound is rooted in the foundational work on peptide synthesis from the mid-20th century. The pioneering research of Miklos Bodanszky in the 1950s established the use of p-nitrophenyl esters as "activated" carboxyl groups for the formation of amide bonds[1]. This method offered a significant advantage over previous techniques by providing stable, isolable intermediates that could react with amines under mild conditions, thereby minimizing the risk of racemization—a critical challenge in peptide chemistry[2].

The benzyloxycarbonyl (Z or Cbz) group, introduced earlier by Max Bergmann and Leonidas Zervas, had already become a well-established protecting group for the α-amino function of amino acids. Its stability under various conditions and its facile removal by catalytic hydrogenation made it an invaluable tool for controlled peptide chain elongation.

The convergence of these two powerful concepts—the Z-protecting group and the p-nitrophenyl ester activation—led to the synthesis of Z-protected amino acid p-nitrophenyl esters. The first documented synthesis of N-benzyloxycarbonyl-L-proline p-nitrophenyl ester (this compound) was reported by M. Goodman and K. C. Stueben in the Journal of the American Chemical Society in 1959. This seminal work provided the chemical community with a readily accessible and effective reagent for the incorporation of proline residues into peptide chains.

Core Chemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its successful synthesis and application.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₈N₂O₆ | PubChem CID 10133728 |

| Molecular Weight | 370.36 g/mol | PubChem CID 10133728 |

| CAS Number | 3304-59-4 | PubChem CID 10133728 |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 94-96 °C | PrepChem |

Spectroscopic Data (Predicted and Representative)

For a researcher to confirm the successful synthesis and purity of this compound, spectroscopic analysis is indispensable. Below are the expected spectral characteristics based on the molecule's structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the proline ring, the benzyloxycarbonyl group, and the p-nitrophenyl group.

-

Proline Ring Protons (CH₂ and CH): A complex multiplet pattern between approximately 1.8 and 4.5 ppm.

-

Benzyloxycarbonyl Group (CH₂ and C₆H₅): A singlet for the benzylic protons (CH₂) around 5.1-5.2 ppm and a multiplet for the aromatic protons (C₆H₅) between 7.2 and 7.4 ppm.

-

p-Nitrophenyl Group (C₆H₄): Two distinct doublets in the downfield region, typically between 7.4 and 8.3 ppm, characteristic of a para-substituted aromatic ring with a strong electron-withdrawing group.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide further confirmation of the molecular structure.

-

Proline Ring Carbons: Signals for the aliphatic carbons of the proline ring are expected between approximately 24 and 60 ppm.

-

Carbonyl Carbons: Two distinct signals in the downfield region, one for the urethane carbonyl of the Z-group (~155 ppm) and one for the activated ester carbonyl (~170 ppm).

-

Aromatic Carbons: Signals for the aromatic carbons of the benzyl and p-nitrophenyl groups will appear between approximately 120 and 150 ppm.

Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying key functional groups.

-

Carbonyl Stretching (C=O): A strong absorption band for the ester carbonyl is expected around 1760-1780 cm⁻¹. The urethane carbonyl of the Z-group will likely show a band around 1700-1720 cm⁻¹.

-

Nitro Group Stretching (NO₂): Strong, characteristic absorption bands for the asymmetric and symmetric stretching of the nitro group are expected around 1520-1540 cm⁻¹ and 1340-1350 cm⁻¹, respectively.

-

Aromatic C-H Stretching: Bands in the region of 3000-3100 cm⁻¹.

-

Aliphatic C-H Stretching: Bands in the region of 2850-3000 cm⁻¹.

Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of this compound. The expected molecular ion peak [M+H]⁺ would be at m/z 371.12.

Synthesis of this compound: A Detailed Protocol with Scientific Rationale

The following protocol is a detailed, step-by-step methodology for the synthesis of this compound, incorporating insights into the causality behind each experimental choice. This protocol is designed to be a self-validating system, with clear checkpoints for ensuring the desired outcome.

Materials and Reagents

-

N-benzyloxycarbonyl-L-proline (Z-Pro-OH)

-

p-Nitrophenol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Ethyl acetate (EtOAc), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hexanes

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Workflow Diagram

Caption: Workflow for the synthesis and characterization of this compound.

Step-by-Step Methodology

-

Reaction Setup:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-benzyloxycarbonyl-L-proline (1.0 eq) and p-nitrophenol (1.05 eq) in anhydrous ethyl acetate.

-

Rationale: Ethyl acetate is a suitable solvent as it dissolves the reactants and is relatively non-polar, which facilitates the subsequent workup. A slight excess of p-nitrophenol ensures complete consumption of the more valuable Z-Pro-OH.

-

-

Cool the flask in an ice bath to 0 °C.

-

Rationale: The reaction is exothermic, and cooling is crucial to minimize side reactions, such as the formation of N-acylurea from the rearrangement of the O-acylisourea intermediate, and to suppress potential racemization.

-

-

In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in a minimal amount of anhydrous ethyl acetate.

-

Add the DCC solution dropwise to the stirred solution of Z-Pro-OH and p-nitrophenol over 15-20 minutes, ensuring the temperature remains at 0 °C.

-

Rationale: DCC is the coupling reagent that activates the carboxylic acid of Z-Pro-OH. Dropwise addition is critical to control the reaction rate and temperature. A slight excess of DCC ensures the complete activation of the carboxylic acid.

-

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 4-6 hours or until TLC analysis indicates the complete consumption of Z-Pro-OH.

-

-

Workup and Purification:

-

A white precipitate of N,N'-dicyclohexylurea (DCU), the byproduct of the DCC coupling, will form. Filter the reaction mixture through a sintered glass funnel or a Büchner funnel to remove the DCU.

-

Rationale: DCU is insoluble in ethyl acetate and can be easily removed by filtration. A thorough removal of DCU is important for the purity of the final product.

-

-

Transfer the filtrate to a separatory funnel and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (2 x volume of organic layer) and then with brine (1 x volume of organic layer).

-

Rationale: The sodium bicarbonate wash removes any unreacted p-nitrophenol and any remaining acidic impurities. The brine wash removes residual water and salts.

-

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Rationale: Removal of all water is essential before the final crystallization step.

-

-

The resulting crude product, often a pale yellow oil or solid, is then purified by recrystallization from a mixture of ethyl acetate and hexanes.

-

Rationale: Recrystallization is an effective method for purifying the solid product, yielding well-defined crystals and removing any remaining soluble impurities.

-

-

-

Characterization:

-

The purified this compound should be a white to pale yellow crystalline solid.

-

Determine the melting point and compare it to the literature value (94-96 °C). A sharp melting point is indicative of high purity.

-

Obtain ¹H NMR, ¹³C NMR, IR, and mass spectra to confirm the structure and purity of the synthesized compound.

-

Mechanism of Action in Peptide Synthesis

The utility of this compound in peptide synthesis lies in the electronic properties of the p-nitrophenyl group. The strong electron-withdrawing nature of the nitro group makes the p-nitrophenoxide a good leaving group. This facilitates the nucleophilic attack by the amino group of the incoming amino acid on the activated ester carbonyl carbon.

Signaling Pathway Diagram (Reaction Mechanism)

Caption: Mechanism of peptide bond formation using this compound.

The reaction proceeds via a two-step addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the incoming amino acid attacks the electrophilic carbonyl carbon of the p-nitrophenyl ester. This leads to the formation of a transient tetrahedral intermediate. The intermediate then collapses, with the expulsion of the stable p-nitrophenoxide anion, to form the new peptide bond. The p-nitrophenoxide is then protonated by a suitable proton source in the reaction mixture to yield p-nitrophenol.

Applications in Drug Discovery and Development

This compound and other activated esters of proline are valuable tools in the synthesis of peptides and peptidomimetics with therapeutic potential. Proline's unique cyclic structure imparts conformational rigidity to peptide backbones, which can be crucial for biological activity and stability. The ability to efficiently incorporate proline residues is therefore of significant interest in drug design.

While solution-phase synthesis using reagents like this compound has been largely superseded by solid-phase peptide synthesis (SPPS) for the preparation of long peptides, it remains a relevant and cost-effective method for the synthesis of dipeptides, tripeptides, and other small peptide fragments that can serve as building blocks for more complex molecules. Furthermore, understanding the principles of solution-phase chemistry and the reactivity of reagents like this compound provides a strong foundation for troubleshooting and optimizing more advanced synthetic methodologies.

Conclusion

This compound represents a classic and effective reagent that embodies key principles of peptide synthesis: the use of a stable N-terminal protecting group and the activation of the C-terminal carboxyl group to facilitate amide bond formation. A thorough understanding of its historical discovery, a well-reasoned synthesis protocol, and a clear grasp of its reaction mechanism are essential for any researcher or professional engaged in the art and science of peptide chemistry. This guide provides the necessary in-depth technical information to empower scientists to confidently synthesize and utilize this valuable chemical tool in their pursuit of novel therapeutic agents and a deeper understanding of biological processes.

References

-

Goodman, M., & Stueben, K. C. (1959). Peptide Bond Synthesis. III. A New Class of Active Esters. Journal of the American Chemical Society, 81(15), 3980–3983. [Link]

-

Bodanszky, M. (1955). Synthesis of Peptides by Aminolysis of Nitrophenyl Esters. Nature, 175(4459), 685–685. [Link]

-

Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

-

Bodanszky, M., & du Vigneaud, V. (1959). A Method of Synthesis of Peptides Using p-Nitrophenyl Esters. Journal of the American Chemical Society, 81(21), 5688–5691. [Link]

-

PrepChem. (n.d.). Synthesis of N-benzyloxycarbonyl-L-proline p-nitrophenyl ester. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Z-Pro-ONp: A Comprehensive Technical Guide for a Chromogenic Prolyl Endopeptidase Substrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of N-benzyloxycarbonyl-L-proline 4-nitrophenyl ester (Z-Pro-ONp), a valuable chromogenic substrate for the kinetic analysis of prolyl endopeptidases (PEPs) and other proline-specific proteases. We will delve into the core biochemical features of this compound, its mechanism of action in enzymatic assays, a detailed, field-proven protocol for its application, and a discussion of its substrate specificity. This guide is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their biochemical research and drug discovery endeavors.

Introduction to this compound: A Tool for Probing Proline-Specific Proteolysis

N-benzyloxycarbonyl-L-proline 4-nitrophenyl ester, commonly abbreviated as this compound, is a synthetic peptide substrate designed for the sensitive and continuous monitoring of prolyl endopeptidase (PEP, EC 3.4.21.26) activity.[1] PEPs are a unique class of serine proteases that cleave peptide bonds on the carboxyl side of proline residues within a polypeptide chain.[1] These enzymes are implicated in a variety of physiological processes, including the metabolism of neuropeptides and peptide hormones, making them attractive targets for drug development in neurology and other therapeutic areas.[2]

The utility of this compound in biochemical research stems from its clever chemical design. The N-terminus of the proline residue is protected by a benzyloxycarbonyl (Z) group, a common protecting group in peptide synthesis. The carboxyl group of proline is esterified with 4-nitrophenol (p-nitrophenol, ONp). This p-nitrophenyl ester linkage is the key to its function as a chromogenic substrate.

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1-O-benzyl 2-O-(4-nitrophenyl) (2S)-pyrrolidine-1,2-dicarboxylate | |

| Molecular Formula | C₁₉H₁₈N₂O₆ | |

| Molecular Weight | 370.36 g/mol | |

| CAS Number | 3304-59-4 |

The Chromogenic Principle: Visualizing Enzymatic Activity

The core utility of this compound lies in its ability to produce a quantifiable color change upon enzymatic hydrolysis. The ester bond linking the proline residue to the p-nitrophenyl group is the target for prolyl endopeptidases. When a PEP cleaves this bond, it releases p-nitrophenol. In its protonated form at neutral or acidic pH, p-nitrophenol is colorless. However, under alkaline conditions (typically pH > 7), it deprotonates to form the p-nitrophenolate anion, which exhibits a distinct yellow color with a maximum absorbance around 405-410 nm.[3][4]

The intensity of the yellow color is directly proportional to the amount of p-nitrophenol released, which in turn is a direct measure of the enzymatic activity. This allows for a continuous and straightforward spectrophotometric assay to determine the kinetics of the enzyme.

Caption: Enzymatic cleavage of this compound by prolyl endopeptidase.

In-Depth Experimental Protocol: Measuring Prolyl Endopeptidase Activity

The following protocol is a robust method for determining prolyl endopeptidase activity using this compound. It is adapted from established protocols for the closely related and commonly used substrate, Z-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA), due to the scarcity of detailed, published protocols specifically for this compound.[3][5] The underlying principles of substrate solubility and the detection of the p-nitrophenyl/p-nitroanilide leaving group are highly conserved between these two substrates.

Necessary Reagents and Equipment

-

This compound Substrate: High purity grade.

-

Prolyl Endopeptidase: Purified enzyme or cell lysate containing the enzyme.

-

Assay Buffer: 0.1 M Tris-HCl or Potassium Phosphate buffer, pH 7.0-8.0. A common pH optimum for many prolyl endopeptidases is around 7.8.[6]

-

Co-solvent: 1,4-Dioxane or Dimethyl Sulfoxide (DMSO) for dissolving the substrate.[5][7]

-

Stop Solution: 0.2 M Sodium Carbonate (Na₂CO₃) or another suitable alkaline solution to halt the reaction and ensure full color development of the p-nitrophenolate ion.

-

Spectrophotometer: Capable of measuring absorbance at 405-410 nm.

-

Microplate reader or Cuvettes.

-

Incubator or water bath set to the optimal temperature for the enzyme (typically 30-37°C). [8]

Preparation of Solutions

-

Substrate Stock Solution (e.g., 5 mM): Due to the low aqueous solubility of this compound, a co-solvent is necessary.[5] Dissolve the appropriate amount of this compound in 1,4-dioxane or DMSO to make a concentrated stock solution. For example, to make a 5 mM stock solution, dissolve 1.85 mg of this compound (MW = 370.36 g/mol ) in 1 mL of 1,4-dioxane. Store this stock solution at -20°C, protected from light.

-

Working Substrate Solution: On the day of the assay, dilute the stock solution in the assay buffer to the desired final concentration. It is crucial to ensure that the final concentration of the co-solvent in the reaction mixture is low enough (typically <5%) to not inhibit the enzyme activity. For example, to prepare a 200 µM working substrate solution, you would dilute the 5 mM stock solution 25-fold in the assay buffer.

-

Enzyme Solution: Prepare a dilution of your enzyme in the assay buffer. The optimal concentration will depend on the specific activity of your enzyme preparation and should be determined empirically to ensure a linear reaction rate over the desired time course.

Assay Procedure

-

Reaction Setup: In a microplate well or a cuvette, add the assay buffer and the enzyme solution.

-

Pre-incubation: Pre-incubate the enzyme and buffer mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.

-

Initiate the Reaction: Start the enzymatic reaction by adding the working substrate solution to the enzyme/buffer mixture. The final volume of the reaction will depend on your experimental setup (e.g., 200 µL for a 96-well plate).

-

Monitor the Reaction: Immediately begin monitoring the increase in absorbance at 410 nm over time using a spectrophotometer. For kinetic studies, continuous monitoring is preferred. For endpoint assays, allow the reaction to proceed for a fixed amount of time (e.g., 10-30 minutes), ensuring the reaction is still in the linear range.

-

Stop the Reaction (for endpoint assays): Add the stop solution (e.g., an equal volume of 0.2 M Na₂CO₃) to terminate the reaction.

-

Measure Absorbance: Read the final absorbance at 410 nm.

-

Blank Control: Prepare a blank reaction containing all components except the enzyme. This will account for any non-enzymatic hydrolysis of the substrate.

Caption: A streamlined workflow for the this compound enzymatic assay.

Data Analysis

The rate of the reaction can be calculated using the Beer-Lambert law:

Activity (µmol/min/mL) = (ΔA₄₁₀ / min) * V_total / (ε * l * V_enzyme)

Where:

-

ΔA₄₁₀ / min: The change in absorbance at 410 nm per minute.

-

V_total: The total volume of the assay.

-

ε: The molar extinction coefficient of p-nitrophenolate at 410 nm (approximately 18,000 M⁻¹cm⁻¹ at pH > 8, but should be determined empirically under your specific assay conditions).

-

l: The path length of the cuvette or microplate well in cm.

-

V_enzyme: The volume of the enzyme solution used in the assay.

Substrate Specificity and Kinetic Considerations

This compound is designed to be a substrate for prolyl endopeptidases.[6] However, like many synthetic substrates, it may also be cleaved by other proteases, particularly other serine proteases. Therefore, it is crucial to characterize the specificity of the enzyme under investigation.

The kinetic parameters, Michaelis constant (K_m) and the catalytic rate constant (k_cat), provide quantitative measures of an enzyme's affinity for a substrate and its catalytic efficiency. While specific kinetic data for this compound is not extensively reported, studies on the similar substrate Z-Gly-Pro-pNA with prolyl endopeptidases show K_m values in the micromolar to millimolar range, indicating a moderate to high affinity.[8]

Table 2: Factors Influencing this compound Assay Performance

| Factor | Influence and Optimization Considerations |

| pH | The optimal pH for most prolyl endopeptidases is between 6.5 and 8.0.[8] The pH will also affect the ionization state of p-nitrophenol, with alkaline conditions favoring the colored phenolate form. |

| Temperature | The optimal temperature for enzymatic activity is typically between 30°C and 40°C for mammalian enzymes.[9] |

| Ionic Strength | Prolyl oligopeptidase activity can be sensitive to ionic strength, with higher salt concentrations sometimes enhancing activity.[10] |

| Co-solvent Concentration | High concentrations of organic solvents like dioxane or DMSO can inhibit enzyme activity. It is essential to keep the final co-solvent concentration as low as possible.[5] |

Troubleshooting and Best Practices

-

High Background Absorbance: This may be due to non-enzymatic hydrolysis of this compound. Ensure the substrate solution is freshly prepared and protected from light. Running a no-enzyme control is essential.

-

Non-linear Reaction Rate: This could be due to substrate depletion, enzyme instability, or product inhibition. It is important to perform initial rate kinetics where less than 10% of the substrate is consumed.

-

Low Signal: The enzyme concentration may be too low, or the assay conditions (pH, temperature) may be suboptimal. Consider optimizing these parameters.

-

Substrate Precipitation: this compound has limited aqueous solubility. If precipitation is observed, increase the co-solvent concentration slightly, ensuring it does not inhibit the enzyme, or use a lower substrate concentration.

Conclusion

This compound is a powerful and convenient tool for the continuous monitoring of prolyl endopeptidase activity. Its chromogenic nature allows for a straightforward spectrophotometric assay that is amenable to high-throughput screening. By understanding the principles of the assay, carefully optimizing reaction conditions, and being mindful of potential limitations, researchers can effectively employ this compound to advance their studies on proline-specific proteases and their roles in health and disease.

References

-

Comparative biochemical analysis of three bacterial prolyl endopeptidases: implications for coeliac sprue. (n.d.). National Institutes of Health. Retrieved from [Link]

-

High-level production of Aspergillus niger prolyl endopeptidase from agricultural residue and its application in beer brewing. (2023). National Institutes of Health. Retrieved from [Link]

-

Post-proline cleaving enzyme and post-proline dipeptidyl aminopeptidase. Comparison of two peptidases with high specificity for proline residues. (n.d.). ResearchGate. Retrieved from [Link]

-

Prolyl endopeptidase inhibition assay. Samples, inhibitors and control... (n.d.). ResearchGate. Retrieved from [Link]

-

Study of the Conformational Dynamics of Prolyl Oligopeptidase by Mass Spectrometry: Lessons Learned. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Prolyl endopeptidase enzyme activity. (2019). ResearchGate. Retrieved from [Link]

-

Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity. (n.d.). Proceedings of the National Academy of Sciences. Retrieved from [Link]

-

Purification and Characterization of a Z-Pro-prolinal-Insensitive Z-Gly-Pro-7-amino-4-methyl Coumarin-Hydrolyzing Peptidase from Bovine Serum—A New Proline-Specific Peptidase. (n.d.). ResearchGate. Retrieved from [Link]

-

Studies on prolyl endopeptidase from shakashimeji (Lyophyllum cinerascens): purification and enzymatic properties. (n.d.). National Institutes of Health. Retrieved from [Link]

-

A Prolyl Endopeptidase from Flammulina velutipes Degrades Celiac Disease-Inducing Peptides in Grain Flour Samples. (2023). MDPI. Retrieved from [Link]

-

Prolyl endopeptidase: inhibition in vivo by N-benzyloxycarbonyl-prolyl-prolinal. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Kinetic and mechanistic studies of prolyl oligopeptidase from the hyperthermophile Pyrococcus furiosus. (2001). National Institutes of Health. Retrieved from [Link]

-

A prolyl oligopeptidase inhibitor, Z-Pro-Prolinal, inhibits glyceraldehyde-3-phosphate dehydrogenase translocation and production of reactive oxygen species in CV1-P cells exposed to 6-hydroxydopamine. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Ligand-induced conformational changes in prolyl oligopeptidase: a kinetic approach. (2017). National Institutes of Health. Retrieved from [Link]

-

Effects of ionic strength on the catalysis and stability of prolyl oligopeptidase. (n.d.). Sci-Hub. Retrieved from [Link]

-

Specificity of prolyl endopeptidase. (1986). National Institutes of Health. Retrieved from [Link]

-

Purification and characterization of prolyl endopeptidase from rat skin. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

- 1. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prolyl endopeptidase: inhibition in vivo by N-benzyloxycarbonyl-prolyl-prolinal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-level production of Aspergillus niger prolyl endopeptidase from agricultural residue and its application in beer brewing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparative biochemical analysis of three bacterial prolyl endopeptidases: implications for coeliac sprue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Purification and characterization of prolyl endopeptidase from rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sci-hub.st [sci-hub.st]

An In-depth Technical Guide to Z-Pro-ONp: A Strategic Tool in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Role of Z-Pro-ONp in Peptide Chemistry

In the intricate field of peptide synthesis, the strategic selection of protecting groups and coupling strategies is paramount to achieving high-purity, and high-yield target peptides. Among the arsenal of protected amino acids, N-α-Benzyloxycarbonyl-L-proline p-nitrophenyl ester (this compound) emerges as a specialized yet crucial reagent. This guide provides a comprehensive overview of this compound, from its synthesis and chemical properties to its strategic application in preventing a common and troublesome side reaction in solid-phase peptide synthesis (SPPS). As a proline derivative, this compound offers a unique solution to challenges posed by the conformational rigidity of proline residues, making it an invaluable tool for researchers and drug development professionals.

Core Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use and storage.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₈N₂O₆ | [1] |

| Molecular Weight | 370.36 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 94-96 °C | [3] |

| CAS Number | 3304-59-4 | [4] |

| Synonyms | N-Cbz-L-Proline p-nitrophenyl ester, Z-L-Pro-ONp | [5] |

The Synthesis and Purification of this compound: A Detailed Protocol

The synthesis of this compound involves the esterification of N-benzyloxycarbonyl-L-proline (Z-Pro-OH) with p-nitrophenol. This process activates the carboxyl group of proline, facilitating subsequent peptide bond formation.

Experimental Protocol: Synthesis of this compound

This protocol details a common laboratory-scale synthesis of this compound.

Materials:

-

N-benzyloxycarbonyl-L-proline (Z-Pro-OH)

-

p-Nitrophenol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Ethyl acetate (EtOAc)

-

Dichloromethane (DCM)

-

Ethanol

-

Petroleum ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve N-benzyloxycarbonyl-L-proline (1 equivalent) and p-nitrophenol (1 equivalent) in ethyl acetate.

-

Coupling Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in dichloromethane dropwise with stirring.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU. Wash the filtrate with 1 M sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Slowly add petroleum ether until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in a refrigerator to facilitate crystallization.

-

Isolation: Collect the crystalline this compound by filtration, wash with cold petroleum ether, and dry under vacuum.[3]

The Critical Application of this compound in Peptide Synthesis

The primary and most critical application of this compound in modern peptide synthesis is the prevention of diketopiperazine (DKP) formation during the synthesis of peptides containing proline at the C-terminal of a dipeptide sequence.[6]

The Challenge of Diketopiperazine (DKP) Formation

DKP formation is a significant side reaction in SPPS that leads to the cleavage of the dipeptide from the resin and termination of the peptide chain. This intramolecular cyclization is particularly facile when proline is the second amino acid to be coupled to the resin-bound amino acid. The unique cyclic structure of proline favors the cis-amide bond conformation, which brings the N-terminal amine in close proximity to the ester linkage to the resin, promoting nucleophilic attack and subsequent cleavage.

Caption: Workflow illustrating the pathway to diketopiperazine (DKP) formation.

The this compound Solution: A Strategic Insertion

By employing this compound for the coupling of the second amino acid (proline), the N-terminus remains protected by the benzyloxycarbonyl (Z) group. The Z-group is stable to the basic conditions used for Fmoc deprotection, thus preventing the premature exposure of the N-terminal amine and subsequent intramolecular cyclization.

Experimental Workflow: Utilizing this compound in SPPS

This protocol outlines the strategic incorporation of this compound into a standard Fmoc-based solid-phase peptide synthesis workflow.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Dichloromethane (DCM)

-

Appropriate coupling reagents for subsequent amino acids (e.g., HBTU, HATU)

-

Palladium on carbon (Pd/C) (10%)

-

Hydrogen gas (H₂)

Procedure:

-

Resin Preparation: Swell the Fmoc-amino acid-loaded resin in DMF.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the first amino acid. Wash the resin thoroughly with DMF.

-

This compound Coupling:

-

Dissolve this compound (2-3 equivalents relative to resin loading) in DMF.

-

Add the this compound solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 4-12 hours at room temperature. The p-nitrophenyl ester is a moderately active ester, so a longer coupling time compared to more reactive coupling agents is often required.

-

Monitor the reaction for the disappearance of free amines using a qualitative test such as the Kaiser test or chloranil test. A negative result indicates complete coupling.

-

-

Washing: Once the coupling is complete, wash the resin extensively with DMF and DCM to remove excess reagents and the p-nitrophenol byproduct.

-

Peptide Chain Elongation: Continue with the standard Fmoc-SPPS cycles for the subsequent amino acids. The Z-group on the proline residue is stable to the piperidine treatment used for Fmoc removal.

-

Z-Group Deprotection (Hydrogenolysis):

-

After completion of the peptide sequence assembly, wash the peptide-resin with DCM and then with a suitable solvent for hydrogenolysis (e.g., DMF or a mixture of DMF/DCM/Methanol).

-

Suspend the peptide-resin in the solvent and add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Purge the reaction vessel with hydrogen gas and maintain a positive pressure (e.g., with a balloon).

-

Stir the suspension vigorously for 2-24 hours at room temperature. Safety Note: Hydrogen gas is highly flammable and should be handled in a well-ventilated fume hood away from any ignition sources.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the resin thoroughly with DMF and DCM.

-

-

Final Cleavage: The peptide with a free N-terminal amine on the proline residue is now ready for final cleavage from the resin.

Caption: Strategic workflow for the incorporation of this compound in SPPS.

The Underlying Mechanism: p-Nitrophenyl Ester Activation

The effectiveness of this compound as a coupling reagent stems from the activation of the carboxyl group as a p-nitrophenyl ester. The electron-withdrawing nitro group on the phenyl ring makes the p-nitrophenoxide a good leaving group, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the amino group of the incoming amino acid. This "active ester" method, pioneered by Bodanszky, provides a balance of reactivity and stability, minimizing the risk of racemization.[7]

Caption: Mechanism of peptide bond formation using a p-nitrophenyl ester.

Conclusion: A Valuable Asset in the Peptide Chemist's Toolbox

This compound stands as a testament to the importance of strategic protecting group and activation methodologies in modern peptide synthesis. While not a universally applied reagent, its specific utility in overcoming the challenge of diketopiperazine formation makes it an indispensable tool for sequences containing proline in the second position from the C-terminus. For researchers and drug development professionals, a comprehensive understanding of the synthesis, properties, and application of this compound can significantly enhance the success rate of complex peptide syntheses, ultimately contributing to the advancement of peptide-based therapeutics and research.

References

-

PrepChem. Synthesis of N-benzyloxycarbonyl-L-proline p-nitrophenyl ester. Available from: [Link]

-

PubChem. Benzyloxycarbonyl-L-proline. Available from: [Link]

-

Molbase. N-benzyloxycarbonyl-L-proline p-nitrophenyl ester. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

The Chemistry of Z-Pro-Pro-OH: Synthesis and Specifications Explained. (2026-01-07). Available from: [Link]

-

Cheméo. Chemical Properties of (Z)-1-Phenylpropene (CAS 766-90-5). Available from: [Link]

-

Bodanszky, M. Synthesis of peptides by aminolysis of nitrophenyl esters. Nature175 , 685 (1955). Available from: [Link]

Sources

- 1. CN104086475A - Preparation method of N-carbobenzoxy-L-prolinamide - Google Patents [patents.google.com]

- 2. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. m.youtube.com [m.youtube.com]

Z-Pro-ONp molecular weight and formula

An In-Depth Technical Guide to N-Benzyloxycarbonyl-L-proline p-nitrophenyl ester (Z-Pro-ONp): Properties, Synthesis, and Application in Peptide Chemistry

Abstract

N-Benzyloxycarbonyl-L-proline p-nitrophenyl ester, commonly abbreviated as this compound, is a specialized amino acid derivative pivotal to the field of peptide synthesis. This guide provides a comprehensive technical overview of this compound, detailing its core molecular properties, the chemical principles behind its dual functionality, and its strategic applications. As a bifunctional reagent, it incorporates a stable N-terminal benzyloxycarbonyl (Z) protecting group and a C-terminal p-nitrophenyl (ONp) ester activating group. This unique architecture makes it an invaluable tool for researchers and drug development professionals, particularly for its efficacy in mitigating problematic side reactions such as diketopiperazine formation during solid-phase peptide synthesis (SPPS). This document elucidates its synthesis, provides detailed experimental protocols for its use, and contextualizes its role within modern peptide chemistry.

Core Molecular Profile of this compound

This compound is a well-defined, crystalline compound that serves as a ready-to-use building block for peptide synthesis. Its identity and physicochemical properties are summarized below.

Identifiers and Formula

| Property | Value | Source |

| Chemical Name | 1-O-benzyl 2-O-(4-nitrophenyl) (2S)-pyrrolidine-1,2-dicarboxylate | [1] |

| Common Synonyms | This compound, N-Cbz-L-Proline p-nitrophenyl ester, Z-L-Pro-ONp | [1][2] |

| CAS Number | 3304-59-4 | [1][2][3][4] |

| Molecular Formula | C₁₉H₁₈N₂O₆ | [1][2][3][4] |

| Molecular Weight | 370.36 g/mol | [2][4] |

| Canonical SMILES | C1CC(=O)OC3=CC=C(C=C3)[O-] | [1] |

Physicochemical Properties

| Property | Value | Source |

| Melting Point | 94 - 96 °C | [5] |

| Appearance | White to off-white solid | [6] |

| Topological Polar Surface Area | 98.98 Ų | [2] |

| XLogP3 | 3.5 | [1] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 6 | [2] |

| Rotatable Bonds | 5 | [2] |

| Storage | Store at room temperature, protected from moisture. | [2][6] |

The Chemistry of a Dual-Function Reagent

The utility of this compound in peptide synthesis stems from the specific roles of its two key functional moieties: the N-terminal protecting group and the C-terminal activating group.

The N-Terminal Benzyloxycarbonyl (Z) Protecting Group

The benzyloxycarbonyl (Cbz or Z) group was the first reversible Nα-protecting group developed for peptide synthesis, a landmark discovery by Bergmann and Zervas.[7] Its function is to temporarily block the reactivity of the proline's amine terminus, preventing self-polymerization and other unwanted reactions during the coupling of the carboxyl terminus.

-

Expertise & Experience: The Z-group exhibits remarkable stability across a wide range of reaction conditions. It is resistant to the basic conditions used for Fmoc-group removal and the moderate acidic conditions used for Boc-group removal. This stability makes it a cornerstone of "orthogonal" protection strategies, where different protecting groups can be removed selectively without affecting others in the molecule. The Z-group is typically removed under harsh conditions, most commonly via catalytic hydrogenolysis (e.g., H₂ gas with a Palladium-on-carbon catalyst) or with strong acids like HBr in acetic acid.[8]

The C-Terminal p-Nitrophenyl (ONp) Activating Group

The p-nitrophenyl ester is a classic "active ester" used to facilitate peptide bond formation.[9] The electron-withdrawing nitro group makes the p-nitrophenoxide a good leaving group, thus rendering the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by the free amine of the incoming amino acid.

-

Trustworthiness: The use of an active ester like ONp is a self-validating system for clean bond formation. Unlike carbodiimide-based activation which can have multiple side reactions, the ONp ester reacts cleanly and predictably with the N-terminal amine of the growing peptide chain. This method is known to proceed with minimal racemization, preserving the stereochemical integrity of the proline residue.[9] While modern SPPS often employs more rapid coupling agents, ONp esters remain highly reliable, especially in solution-phase synthesis, as they are stable, crystalline compounds that can be easily purified.[9]

Caption: Functional components of the this compound molecule.

Strategic Application in Peptide Synthesis

The primary and most critical application of this compound is in the prevention of a common and sequence-terminating side reaction during the synthesis of peptides containing proline.

Mitigation of Diketopiperazine (DKP) Formation

Diketopiperazine (DKP) formation is an intramolecular side reaction that leads to the cleavage of a dipeptide from the solid-phase resin, terminating chain elongation.[8] This reaction is particularly prevalent when proline is the second amino acid to be coupled in an SPPS sequence (i.e., H-Pro-Xaa-Resin). The unique cis-amide bond preference of proline facilitates the intramolecular nucleophilic attack of its own N-terminal amine on the ester linkage to the resin, forming a stable six-membered DKP ring.[8]

-

Expertise & Experience: By introducing the second residue as this compound instead of the standard Fmoc-Pro-OH, the N-terminal amine remains protected by the stable Z-group. This completely prevents the intramolecular cyclization, as there is no free amine to initiate the attack. The peptide chain can then be elongated further. The Z-group is removed at a later, more strategic stage or during the final cleavage from the resin, depending on the overall synthetic scheme.[8]

Caption: Workflow comparing DKP risk in standard vs. This compound SPPS.

Experimental Methodologies

The following protocols are grounded in established chemical principles and provide a framework for the synthesis and application of this compound.

Protocol: Synthesis of this compound

This solution-phase protocol describes the synthesis of this compound from its precursor, N-benzyloxycarbonyl-L-proline (Z-Pro-OH).[5]

Materials:

-

N-benzyloxycarbonyl-L-proline (Z-Pro-OH)

-

Triethylamine (TEA)

-

Ethyl acetate

-

Ethyl 2-p-nitrophenyloxycarbonyloxyimino-2-cyanoacetate (or similar activating agent for p-nitrophenol)

-

Ethanol

-

Petroleum ether

Procedure:

-

Dissolution: In a suitable reaction vessel, dissolve N-benzyloxycarbonyl-L-proline (1.0 eq) and triethylamine (1.0 eq) in ethyl acetate.

-

Activation: While stirring at room temperature, add the activating agent (e.g., ethyl 2-p-nitrophenyloxycarbonyloxyimino-2-cyanoacetate, 1.0 eq) in powdered form to the solution.

-

Reaction: Continue stirring the resulting mixture for approximately 4 hours at room temperature.

-

Extraction: Transfer the reaction mixture to a separatory funnel and perform an extraction with ethyl acetate. Wash the organic layer with water, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Recrystallization: Recrystallize the resulting residue from an ethanol-petroleum ether mixture to yield pure N-benzyloxycarbonyl-L-proline p-nitrophenyl ester.[5]

-

Causality & Insights: Triethylamine acts as a base to deprotonate the carboxylic acid of Z-Pro-OH, forming a carboxylate salt that is more reactive towards the activating agent. The extraction and washing steps are crucial for removing unreacted starting materials and water-soluble byproducts, ensuring a high-purity final product upon recrystallization.

Protocol: Incorporating this compound into SPPS

This protocol details the manual coupling of this compound to a deprotected amino acid-resin (H-Xaa-Resin) to prevent DKP formation.[8]

Materials:

-

Peptide-resin with a free N-terminal amine (H-Xaa-Resin)

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Resin Preparation: Swell the H-Xaa-Resin in DMF for 20-30 minutes in a reaction vessel. Wash the resin thoroughly with DMF (3 x 1 min) to remove any residual impurities.

-

Coupling Solution: In a separate vessel, dissolve this compound (3 eq. relative to resin loading) in DMF.

-

Coupling Reaction: Add the this compound solution to the washed resin. Allow the reaction to proceed for 4-12 hours at room temperature with gentle agitation. The reaction can be monitored for completion using a Kaiser test (which should remain negative/yellow, indicating the absence of free primary amines).

-

Washing: Once the coupling is complete, drain the reaction vessel and wash the peptide-resin extensively with DMF (3-5 times) followed by DCM (3-5 times) to remove all excess reagents and the p-nitrophenol byproduct.

-

Chain Elongation: The resulting Z-Pro-Xaa-Resin is now ready for the next cycle of standard Fmoc-SPPS, starting with the coupling of the third amino acid.

-

Trustworthiness: The use of a pre-activated ester like this compound simplifies the coupling step, as no in-situ activation reagents (e.g., HBTU, DIC) are needed. This reduces the risk of side reactions associated with those reagents. The extended coupling time ensures the reaction goes to completion, which is critical for overall peptide purity.

Protocol: Deprotection of the Z-Group (Catalytic Hydrogenolysis)

This protocol is for the removal of the Z-group from the peptide-resin after chain elongation is complete.[8][9]

Materials:

-

Z-protected peptide-resin

-

Palladium on carbon (Pd/C, 10%)

-

Reaction solvent (e.g., DMF, or a mixture of DMF/DCM/MeOH)

-

Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

Procedure:

-

Resin Preparation: Wash the completed peptide-resin with DCM (3 x 1 min) and then with the chosen reaction solvent.

-

Hydrogenolysis: Suspend the peptide-resin in the reaction solvent. Carefully add the Pd/C catalyst (typically 10-20% by weight of the peptide-resin).

-

Reaction Setup: Securely attach a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times) to ensure an inert atmosphere.

-

Reaction: Stir the suspension under a positive pressure of H₂ for 2-16 hours at room temperature.

-

Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the resin thoroughly with the reaction solvent to recover all the deprotected peptide-resin.

-

Expertise & Experience: This method is highly effective but incompatible with peptides containing sulfur (Met, Cys) or certain aromatic residues (Trp), which can poison the palladium catalyst. The choice of solvent is critical to ensure good resin swelling and substrate accessibility.

Conclusion

This compound is more than a simple protected amino acid; it is a strategic tool for overcoming a significant hurdle in peptide synthesis. Its dual-functionality—stable N-terminal protection and clean C-terminal activation—provides researchers with a reliable method to incorporate proline residues while preventing the formation of truncating diketopiperazines. By understanding the chemical principles behind its design and applying the robust protocols detailed herein, scientists and drug developers can significantly improve the yield and purity of complex proline-containing peptides, advancing research in biochemistry, pharmacology, and materials science.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10133728, this compound. Available at: [Link]

-

BuyersGuideChem (2024). N-alpha-Benzyloxycarbonyl-Gly p-nitrophenyl ester, CAS 1738-86-9. Available at: [Link]

-

Aapptec Peptides (2024). Z-Pro-OH, CAS 1148-11-4. Available at: [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101987, Benzyloxycarbonyl-L-proline. Available at: [Link]

-

PrepChem (2024). Synthesis of N-benzyloxycarbonyl-L-proline p-nitrophenyl ester. Available at: [Link]

-

Synergetica (2026). The Chemistry of Z-Pro-Pro-OH: Synthesis and Specifications Explained. Available at: [Link]

-

Cheméo (2024). Chemical Properties of (Z)-1-Phenylpropene (CAS 766-90-5). Available at: [Link]

-

Molbase (2024). N-benzyloxycarbonyl-L-proline p-nitrophenyl ester. Available at: [Link]

-

V. A. Behrendt, et al. (2016). Introduction to Peptide Synthesis. National Center for Biotechnology Information. Available at: [Link]

-

PubMed (2002). Reaction engineering for consecutive enzymatic reactions in peptide synthesis: application to the synthesis of a pentapeptide. Available at: [Link]

-

ResearchGate (2025). The peptide (Z)-Pro–Leuol. Available at: [Link]

Sources

- 1. This compound | C19H18N2O6 | CID 10133728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: A Comprehensive Guide to the Preparation and Use of Z-Pro-ONp for the Colorimetric Assay of Prolyl Endopeptidase Activity

Abstract

This document provides a detailed protocol for the preparation of N-α-Cbz-L-proline p-nitrophenyl ester (Z-Pro-ONp) solutions and their application in the colorimetric assay of prolyl endopeptidase (PEP; EC 3.4.21.26) activity. We offer an in-depth explanation of the assay principle, step-by-step methodologies for reagent preparation and enzyme kinetics measurement, and guidance on data analysis. This application note is designed for researchers, scientists, and drug development professionals who require a robust and reliable method for quantifying the activity of proline-specific peptidases.

Principle of the Assay

Prolyl endopeptidase (PEP), also known as prolyl oligopeptidase (POP), is a serine protease that specifically cleaves peptide bonds on the C-terminal side of proline residues. Its unique specificity makes it a key player in the metabolism of proline-containing neuropeptides and hormones, and it is a therapeutic target for various neurological and inflammatory disorders.

The assay described herein employs the chromogenic substrate N-α-Cbz-L-proline p-nitrophenyl ester (this compound). The fundamental principle is the enzymatic hydrolysis of the ester bond in this compound by PEP. This reaction releases two products: N-α-Cbz-L-proline and p-nitrophenol (pNP).

While the substrate this compound is colorless, the product p-nitrophenol imparts a distinct yellow color in solutions with an alkaline pH. The intensity of this color, which is directly proportional to the amount of pNP released, can be quantified by measuring its absorbance using a spectrophotometer at a wavelength of 405-410 nm. The rate of pNP formation is therefore a direct measure of the prolyl endopeptidase activity.

Figure 1: Principle of the colorimetric assay for Prolyl Endopeptidase.

Materials and Equipment

Reagents

-

N-α-Cbz-L-proline p-nitrophenyl ester (this compound) (e.g., from Molbase, Chem-Impex)[1]

-

Prolyl Endopeptidase (Source-dependent, e.g., from Flavobacterium meningosepticum)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sodium Phosphate Monobasic (NaH₂PO₄)

-

Sodium Phosphate Dibasic (Na₂HPO₄)

-

Sodium Carbonate (Na₂CO₃)

-

Bovine Serum Albumin (BSA) (for enzyme stabilization, optional)

-

Ultrapure water

-

96-well clear, flat-bottom microplates or UV/Vis cuvettes

Equipment

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405-410 nm

-

Incubator or water bath set to 37°C

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Analytical balance

-

pH meter

Preparation of Solutions and Reagents

This compound Substrate Stock Solution (20 mM)

Causality Behind Experimental Choices: this compound and similar substrates have very poor solubility in aqueous buffers.[2] Therefore, a stock solution must be prepared in an anhydrous organic solvent like DMSO. This ensures the substrate remains dissolved and is readily available for the enzymatic reaction upon dilution into the aqueous assay buffer.

-

Accurately weigh 7.41 mg of this compound (Molecular Weight: 370.35 g/mol ).

-

Dissolve the powder in 1.0 mL of anhydrous DMSO.

-

Vortex thoroughly until the solid is completely dissolved.

-

Aliquot into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light and moisture. The solution is stable for several months under these conditions.

Assay Buffer (100 mM Sodium Phosphate, pH 7.5)

-

Prepare a 1 M stock solution of NaH₂PO₄ and a 1 M stock solution of Na₂HPO₄.

-

To prepare 100 mL of 100 mM phosphate buffer, mix the stock solutions as follows (approximate volumes, adjust to final pH):

-

1.6 mL of 1 M NaH₂PO₄

-

8.4 mL of 1 M Na₂HPO₄

-

80 mL of ultrapure water

-

-

Adjust the pH to 7.5 using the stock solutions.

-

Bring the final volume to 100 mL with ultrapure water.

-

Store at 4°C.

Enzyme Working Solution

Expertise & Experience: Enzymes are sensitive to their environment. Prepare the working solution immediately before use and keep it on ice to prevent loss of activity. Including a carrier protein like BSA can help stabilize highly diluted enzyme solutions.

-

Reconstitute or dilute the Prolyl Endopeptidase to a suitable stock concentration in a buffer recommended by the manufacturer.

-

Immediately before the assay, dilute the enzyme stock to the desired final concentration (e.g., 10-100 ng/mL) using cold Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.

Stop Solution (1 M Sodium Carbonate)

-

Dissolve 10.6 g of Na₂CO₃ in 80 mL of ultrapure water.

-

Once fully dissolved, adjust the final volume to 100 mL.

-

Store at room temperature.

Trustworthiness: The stop solution serves two critical functions. First, it abruptly increases the pH, which denatures the enzyme and instantly stops the reaction. Second, it ensures the product, p-nitrophenol, is fully converted to its phenolate ion form, which has a maximal and stable absorbance at 405-410 nm.[3]

Experimental Protocol: Endpoint Assay

This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL. Adjust volumes proportionally for other formats.

Figure 2: Experimental workflow for the this compound endpoint assay.

-

Assay Setup: Prepare reactions in triplicate in a 96-well plate. Include a "No Enzyme Blank" for each substrate concentration to account for non-enzymatic hydrolysis of this compound.

| Component | Test Wells | No Enzyme Blank |

| Assay Buffer (pH 7.5) | 170 µL | 180 µL |

| 20 mM this compound Stock | 10 µL | 10 µL |

| Final Substrate Conc. | 1 mM | 1 mM |

-

Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 5 minutes to bring the reaction mixture to the correct temperature.

-

Initiate Reaction:

-

To the "Test Wells," add 20 µL of the Enzyme Working Solution.

-

To the "No Enzyme Blank" wells, add 20 µL of Assay Buffer.

-

Mix immediately and start a timer.

-

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). Ensure the reaction is within the linear range (typically <10-15% substrate consumption).

-

Stop Reaction: After the incubation period, add 50 µL of 1 M Na₂CO₃ Stop Solution to all wells. Mix gently. The yellow color will develop and remain stable for several hours.[4]

-

Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

Data Analysis and Calculations

The activity of the enzyme is calculated based on the amount of p-nitrophenol produced, determined using the Beer-Lambert Law.

1. Correct for Background Absorbance: ΔA₄₀₅ = A₄₀₅ (Test Well) - A₄₀₅ (No Enzyme Blank)

2. Calculate the Concentration of p-Nitrophenol (pNP): The Beer-Lambert Law is A = εcl, where:

-

A = Corrected absorbance (ΔA₄₀₅)

-

ε = Molar extinction coefficient of pNP. At alkaline pH and ~405 nm, this value is ~18,000 M⁻¹cm⁻¹.[5][6]

-

c = Concentration of pNP (in M)

-

l = Path length (in cm). For a 96-well plate with 250 µL final volume, this must be measured or calculated. Alternatively, a pNP standard curve can be generated. For a standard 1 cm cuvette, l=1.

Concentration [pNP] (M) = ΔA₄₀₅ / (ε × l)

3. Calculate Enzyme Activity: Enzyme activity is typically expressed in units (U), where 1 U is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.